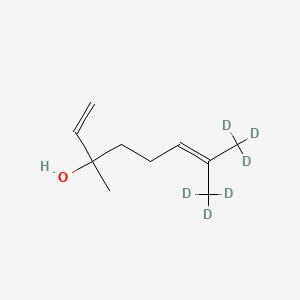

Linalool-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

160.29 g/mol |

IUPAC Name |

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3 |

InChI Key |

CDOSHBSSFJOMGT-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(C)(C=C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of Linalool-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts, analytical methodologies, and data interpretation related to the isotopic purity and enrichment of Linalool-d6. This deuterated analog of the naturally occurring monoterpene Linalool is a critical tool in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies. Understanding its isotopic characteristics is paramount for ensuring data accuracy and reliability.

Core Concepts: Isotopic Purity and Enrichment

Isotopic labeling with deuterium (²H or D) involves the substitution of hydrogen (¹H) atoms in a molecule. The quality of a deuterated standard like this compound is defined by two key parameters:

-

Isotopic Purity: This refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, it is the proportion of molecules that are indeed C₁₀H₁₂D₆O. Impurities may include molecules with fewer than six deuterium atoms (d1 to d5) or unlabeled Linalool (d0). High isotopic purity is crucial to minimize interference from these unlabeled or partially labeled species in analytical assays.

-

Isotopic Enrichment: This specifies the percentage of a particular atomic position in the molecule that is occupied by the heavy isotope. For this compound, it indicates the extent to which the six targeted hydrogen atoms have been replaced by deuterium. For example, an isotopic enrichment of 98% means that for each of the six labeled positions, there is a 98% probability of finding a deuterium atom.

It is important to distinguish isotopic purity from chemical purity. Chemical purity refers to the proportion of the desired compound (this compound) relative to other chemical entities, whereas isotopic purity focuses on the distribution of isotopes within the this compound molecule itself.

Quantitative Data Presentation

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following tables represent typical specifications for a high-quality product, based on common standards for deuterated compounds. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Table 1: Typical Specifications for this compound

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (d6) | ≥95% | Mass Spectrometry (MS) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) |

Table 2: Example Isotopic Distribution for this compound

| Isotopic Species | Abbreviation | Expected Abundance (%) |

| Linalool-d0 | d0 | <0.5 |

| Linalool-d1 | d1 | <1.0 |

| Linalool-d2 | d2 | <1.5 |

| Linalool-d3 | d3 | <2.0 |

| Linalool-d4 | d4 | <3.0 |

| Linalool-d5 | d5 | <5.0 |

| This compound | d6 | ≥95 |

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., acetone, hexane).

-

Gas Chromatography: The sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-Wax). The oven temperature is programmed to separate this compound from any potential impurities and the different isotopologues.

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization - EI), and the resulting ions are analyzed by a mass spectrometer. The instrument is operated in scan mode to acquire full mass spectra or in selected ion monitoring (SIM) mode to enhance sensitivity for specific ions.

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the molecular ions corresponding to the different isotopic species (d0 to d6). The isotopic purity is calculated from the relative peak areas of these ions.

Typical GC-MS Parameters:

| Parameter | Value |

| GC System | Agilent 6890N or equivalent |

| Column | DB-Wax, 60 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 0.8 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 70°C (2 min hold), then ramp to 100°C at 2°C/min, then to 230°C at 10°C/min (15 min hold) |

| MS System | JMS-Q1000 GTA or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 250 °C |

| Scan Range | m/z 40-200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the structure and isotopic composition of a molecule.

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify the presence and quantify the amount of residual protons at the labeled positions. The absence or significant reduction of signals at the expected chemical shifts for the deuterated positions confirms successful labeling. The integration of these residual signals relative to a non-deuterated position on the molecule can be used to estimate isotopic enrichment.

-

²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei. The presence of signals at the expected chemical shifts confirms the positions of deuteration.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the signals in the ¹H NMR spectrum corresponding to the deuterated positions with those of a known internal standard or a non-deuterated position within the molecule.

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the concept of isotopic enrichment.

Caption: Experimental workflow for determining the isotopic purity and enrichment of this compound.

Certificate of Analysis for Linalool-d6 standard

This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify this lot of Linalool-d6. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized internal standard for quantitative analysis.

Quantitative Data Summary

The following tables summarize the quantitative analysis of the this compound standard. All results are reported with their associated expanded uncertainty.

Table 1: Chemical Purity

| Parameter | Method | Result | Uncertainty |

| Chemical Purity | GC-FID | 99.8% | ± 0.1% |

| Water Content | Karl Fischer Titration | 0.05% | ± 0.01% |

| Residual Solvents | Headspace GC-MS | < 0.01% | - |

Table 2: Isotopic Purity

| Parameter | Method | Result | Uncertainty |

| Isotopic Enrichment | GC-MS | 99.5 atom % D | ± 0.2% |

| d0 Content | GC-MS | 0.3% | ± 0.1% |

| d1 Content | GC-MS | 0.1% | ± 0.05% |

| d2 Content | GC-MS | 0.05% | ± 0.02% |

| d3 Content | GC-MS | < 0.01% | - |

| d4 Content | GC-MS | < 0.01% | - |

| d5 Content | GC-MS | 0.05% | ± 0.02% |

Table 3: Concentration

| Parameter | Method | Result | Uncertainty |

| Concentration | qNMR | 100.5 mg/mL in Methanol-d4 | ± 0.5 mg/mL |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity

Purpose: To determine the chemical purity of the this compound standard by separating volatile impurities.

Instrumentation: Agilent 7890B GC system with a flame ionization detector.

Procedure:

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in HPLC-grade acetone.

-

Injection: 1 µL of the prepared sample was injected in splitless mode.

-

Chromatographic Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Detector Temperature: 300°C

-

-

Data Analysis: The peak area of this compound was compared to the total peak area of all components in the chromatogram to calculate the percent purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

Purpose: To determine the isotopic enrichment of the this compound standard.

Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.

Procedure:

-

Sample Preparation: The same sample prepared for GC-FID analysis was used.

-

Chromatographic Conditions: The same GC conditions as the GC-FID method were employed.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-200

-

-

Data Analysis: The mass spectrum of the this compound peak was analyzed to determine the relative abundance of the different deuterated species (d0 to d6).

Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration

Purpose: To accurately determine the concentration of the this compound standard solution.[1][2][3]

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: An accurately weighed amount of the this compound solution was mixed with a known amount of a certified internal standard (e.g., maleic acid) in methanol-d4.

-

NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 30 s

-

Acquisition Time: 4 s

-

-

Data Analysis: The integral of a well-resolved this compound proton signal was compared to the integral of a known proton signal from the internal standard. The concentration was calculated using the following formula:

Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / Vthis compound)

where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

V = Volume

-

IS = Internal Standard

-

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for Isotopic Purity Analysis by GC-MS.

Caption: Workflow for Concentration Determination by qNMR.

References

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Linalool-d6

This compound is the deuterated form of Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.[1][2] It is a colorless liquid with a characteristic floral scent.[3][4][5]

Table 1: Physical and Chemical Properties of Linalool

| Property | Value |

| Appearance | Colorless, oily liquid[3][5][6] |

| Odor | Floral, fresh, reminiscent of lily of the valley and French lavender[2][4][6] |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [1][3] |

| Boiling Point | 194-199 °C[2][4] |

| Flash Point | 75-81 °C[1][3][4][5] |

| Density | 0.861-0.87 g/mL at 25 °C[2][3][4][5] |

| Vapor Pressure | 0.1-0.3 hPa at 20 °C[3][4][5][6] |

| Water Solubility | 1.45-1.59 g/L at 25 °C[4][6] |

| Log P (Octanol/Water) | 2.7-2.97[3][6] |

| Autoignition Temperature | 235 °C[4] |

| Decomposition Temp. | >200 °C[7] |

| Explosive Limits | 0.9% (Lower), 5.2% (Upper)[4] |

Toxicological Information

Linalool has low acute toxicity. It can cause skin and eye irritation.[6][8][9][10][11][12] While not considered a sensitizer in its pure form, oxidized linalool can cause allergic contact dermatitis.[1][6]

Table 2: Acute Toxicity Data for Linalool

| Exposure Route | Species | LD50/LC50 Value |

| Oral LD50 | Rat | 2790 mg/kg[6] |

| Dermal LD50 | Rat | 5610 mg/kg[6] |

| Dermal LD50 | Rabbit | 2000-5610 mg/kg |

| Subcutaneous LD50 | Mouse | 1470 mg/kg[6] |

| Inhalation LC50 | Mouse | >3.2 mg/L for 90 minutes |

Hazard Identification and GHS Classification

Linalool is classified as a combustible liquid and can cause skin and eye irritation.[10][11][12] It may also cause an allergic skin reaction.[10][12]

GHS Hazard Statements:

Experimental Protocols

Developmental Toxicity Study in Rats

A study was conducted to assess the developmental toxicity of linalool in pregnant Sprague-Dawley rats.[15]

-

Methodology: Pregnant rats were administered linalool at doses of 0, 250, 500, or 1000 mg/kg/day by oral gavage from gestational day 7 to 17. On day 21, the rats underwent Caesarean sectioning, and uterine contents were examined. Fetuses were assessed for any external, soft tissue, or skeletal changes.[15]

-

Findings: The maternal No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg/day, while the developmental NOAEL was greater than or equal to 1000 mg/kg/day. The study concluded that linalool is not a developmental toxicant in rats at the tested doses.[15]

Safe Handling and Emergency Procedures

The following workflow outlines the recommended procedures for the safe handling of this compound.

References

- 1. essencejournal.com [essencejournal.com]

- 2. Linalool | 78-70-6 [chemicalbook.com]

- 3. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 4. fishersci.com [fishersci.com]

- 5. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. vigon.com [vigon.com]

- 11. carlroth.com [carlroth.com]

- 12. download.basf.com [download.basf.com]

- 13. aurochemicals.com [aurochemicals.com]

- 14. 5337332.app.netsuite.com [5337332.app.netsuite.com]

- 15. Evaluation of the developmental toxicity of linalool in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated linalool, a critical tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document details the effects of deuterium substitution on the physicochemical characteristics of linalool, offers detailed experimental protocols for its synthesis and analysis, and explores its unique chemical behaviors.

Introduction to Deuterated Linalool

Linalool, a naturally occurring terpene alcohol, is a chiral molecule existing as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). Deuterated linalool is an isotopologue of linalool where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution, while minimally altering the molecule's overall structure and biological activity in many cases, imparts a significant change in mass. This mass difference is the foundation of its utility in research, particularly in studies involving kinetic isotope effects and as a mass-distinguishable internal standard for quantitative analysis. A common commercially available form is (±)-Linalool-d3, where three deuterium atoms are incorporated.[1]

Physical Properties

The introduction of deuterium into the linalool molecule influences its physical properties due to the increased mass and slight changes in bond vibrational energies. While specific experimental data for all deuterated linalool isotopologues is not extensively published, general principles of isotope effects on physical properties allow for reliable estimations. Deuterated compounds typically exhibit slightly higher boiling points, densities, and refractive indices compared to their non-deuterated counterparts.[2][3][4]

Table 1: Comparison of Physical Properties of Linalool and Estimated Properties for Deuterated Linalool

| Property | Linalool (Non-deuterated) | Linalool-d3 (Estimated) |

| Molecular Formula | C₁₀H₁₈O[5] | C₁₀H₁₅D₃O[1] |

| Molar Mass | 154.25 g/mol [5] | 157.28 g/mol [1] |

| Appearance | Colorless liquid[5] | Colorless liquid |

| Boiling Point | 198-199 °C[5] | Slightly higher than 199 °C |

| Density | ~0.86 g/cm³[5] | Slightly higher than 0.86 g/cm³ |

| Refractive Index | ~1.462[6] | Slightly higher than 1.462 |

Chemical Properties

The most significant impact of deuteration on the chemical properties of linalool is the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7] This phenomenon is a powerful tool for elucidating reaction mechanisms.

In the context of linalool, the KIE is particularly relevant in studying its metabolism, which is primarily mediated by cytochrome P450 enzymes.[5][8] The oxidation of linalool at a deuterated position will be slower, leading to a shift in the metabolic profile, favoring oxidation at non-deuterated sites. This allows researchers to probe the specific sites of metabolism and the rate-determining steps of enzymatic reactions. Studies on terpene biosynthesis have demonstrated significant KIEs in deprotonation steps, which can alter the product distribution of terpene synthases.[9]

Experimental Protocols

Synthesis of Deuterated Linalool (Linalool-d3)

A common method for the synthesis of deuterated linalool involves the use of deuterated precursors. For example, linalool-d3 can be synthesized from a deuterated Grignard reagent and a suitable ketone.

Reaction Scheme:

Caption: Synthesis of (±)-Linalool-d3.

Protocol:

-

Preparation of Vinyl-d3-magnesium bromide: Start from vinyl bromide-d3. React it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.

-

Grignard Reaction: To a solution of 6-methyl-5-hepten-2-one in anhydrous diethyl ether, slowly add the prepared vinyl-d3-magnesium bromide solution at 0°C.

-

Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (±)-linalool-d3.

Analytical Methodologies

GC-MS is a primary technique for the analysis of deuterated linalool, allowing for its separation from the non-deuterated form and its quantification.

Experimental Workflow:

Caption: GC-MS analysis workflow.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

The mass spectrum of linalool-d3 will show a molecular ion peak (M+) at m/z 157, three mass units higher than that of non-deuterated linalool (m/z 154). The fragmentation pattern will also be shifted for fragments containing the deuterium labels.

NMR spectroscopy is used to confirm the position and extent of deuterium incorporation.

Typical NMR Parameters (¹H NMR):

-

Solvent: Chloroform-d (CDCl₃).

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 or higher for good signal-to-noise ratio.

In the ¹H NMR spectrum of linalool-d3, the signals corresponding to the protons on the vinyl group will be absent or significantly reduced in intensity, confirming successful deuteration at these positions. ²H NMR can also be performed to directly observe the deuterium signals.

Linalool Metabolism Pathway

Linalool is metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver.[8] The main metabolic pathways involve hydroxylation and epoxidation.[5] Understanding these pathways is crucial in drug development, as co-administration of drugs that are also metabolized by these enzymes can lead to drug-drug interactions.

Caption: Cytochrome P450-mediated metabolism of linalool.

This pathway illustrates that both CYP2D6 and CYP2C19 are involved in the hydroxylation of linalool, while CYP2D6 is also responsible for its epoxidation, which leads to the formation of various linalool oxides.[8] The use of deuterated linalool can help to determine the relative contributions of these pathways by observing the kinetic isotope effects at different positions.

Conclusion

Deuterated linalool is an invaluable tool for researchers in chemistry, biology, and pharmacology. Its unique physical and chemical properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, metabolic pathways, and quantitative analysis. This guide provides a foundational understanding of these properties and the experimental methodologies required to effectively utilize deuterated linalool in a research setting. The continued exploration of the effects of isotopic substitution will undoubtedly lead to further advancements in our understanding of complex chemical and biological systems.

References

- 1. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heavy water - Wikipedia [en.wikipedia.org]

- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases from Zea mays - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10395E [pubs.rsc.org]

Linalool-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Linalool-d6. The information presented herein is primarily based on studies conducted on its non-deuterated analogue, linalool. While deuterated compounds often exhibit similar stability profiles to their non-deuterated counterparts, it is important to consider the potential influence of the kinetic isotope effect, which may alter degradation rates.

Executive Summary

This compound, a deuterated isotopologue of the naturally occurring terpene alcohol linalool, is a critical analytical standard and research tool. Ensuring its chemical integrity is paramount for the validity of experimental results. This guide outlines the known degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment based on available data for linalool.

Stability Profile

The stability of linalool, and by extension this compound, is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Degradation can lead to the formation of various byproducts, altering the purity and potentially the reactivity of the compound.

Thermal Degradation

Linalool is susceptible to degradation at elevated temperatures. Studies have shown that thermal stress can induce dehydroxylation and cyclization reactions, leading to the formation of a range of degradation products.

Table 1: Thermal Degradation of Linalool

| Temperature | Duration | Key Degradation Products | Reference |

| 100°C | Not Specified | β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene | [1][2] |

| 150°C | 30 minutes | Significant increase in β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene | [1][2] |

| 40°C and 60°C | 48 hours | Not specified, but thermal stress was applied in a stability study. | [3] |

pH-Dependent Degradation

Linalool exhibits significant degradation in acidic conditions. The acidic environment can catalyze degradation, leading to a substantial loss of the parent compound.

Table 2: pH-Dependent Degradation of Linalool

| Condition | Duration | Degradation (%) | Reference |

| Acidic (0.1 mol/L HCl) | 48 hours | 65% | [3] |

| Basic (0.1 mol/L NaOH) | 48 hours | Not specified, but studied. | [3] |

Oxidative and Photolytic Degradation

Exposure to oxidizing agents and light, particularly UV radiation and sunlight, can also contribute to the degradation of linalool.

Table 3: Oxidative and Photolytic Degradation of Linalool

| Condition | Duration | Key Degradation Products | Reference |

| Oxidative (30% H₂O₂) | 48 hours | Not specified, but studied. | [3] |

| Sunlight Exposure | 48 hours (8h/day) | Not specified, but studied. | [3] |

| UV Radiation | 48 hours (4h episodes) | Not specified, but studied. | [3] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to appropriate storage conditions. Based on supplier recommendations for linalool analytical standards, the following conditions are advised.

Table 4: Recommended Storage Conditions for Linalool (and this compound by extension)

| Parameter | Recommendation | Rationale | References |

| Temperature | 2-8°C or 4°C. For long-term storage in pure form, -20°C is recommended. | Minimizes thermal degradation. | [4][5][6][7] |

| Light | Store in the dark, protected from light. | Prevents photolytic degradation. | [6] |

| Atmosphere | Store under an inert gas (e.g., argon). | Prevents oxidation. | [4][6] |

| Container | Tightly sealed, airtight container. | Prevents volatilization and exposure to moisture and air. | [4][5][6] |

| In Solvent | For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | Provides stability data for solutions. | [5] |

Experimental Protocols for Stability Assessment

The following are examples of experimental methodologies that have been used to assess the stability of linalool. These can be adapted for this compound.

HPTLC-MS Method for Stability Study

This method was used to evaluate the stability of linalool under various stress conditions.[3]

-

Chromatography: High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: HPTLC plates

-

Mobile Phase: Toluene:ethyl acetate (9.5:0.5, v/v)

-

Detection: Visualization with p-anisaldehyde reagent.

-

Quantification: Densitometric analysis.

-

Identification: Mass Spectrometry (MS) hyphenated to HPTLC.

Stress Conditions Investigated:

-

Acidic Degradation: An aliquot of linalool solution was mixed with 0.1 mol/L HCl (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.

-

Basic Degradation: An aliquot of linalool solution was mixed with 0.1 mol/L NaOH (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.

-

Oxidative Degradation: An aliquot of linalool was mixed with 30% H₂O₂ (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.

-

Photolytic Degradation (Sunlight): Linalool in open glass tubes was exposed to sunlight for 8 hours daily for a total of 48 hours.

-

Photolytic Degradation (UV): Linalool was exposed to UV radiation in a UV cabinet in 4-hour episodes for a total of 48 hours.

-

Thermal Degradation: Linalool in glass tubes was kept in a hot air oven at 40°C and 60°C for 48 hours.

GC-MS for Thermal Degradation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products.[1][2]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Linalool-containing essential oil was subjected to heat treatment.

-

Analysis: The chemical composition of the oil was analyzed by GC-MS before and after heat treatment to identify and quantify degradation products.

Visualizing Degradation and Experimental Workflows

Thermal Degradation Pathway of Linalool

The following diagram illustrates the major degradation pathways of linalool under thermal stress, which involve dehydroxylation and subsequent cyclization reactions.

Caption: Thermal degradation pathway of linalool.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound under various stress conditions.

Caption: General workflow for this compound stability testing.

The Potential Impact of Deuteration on Stability

Deuterium forms a stronger covalent bond with carbon than protium (¹H). Consequently, reactions that involve the cleavage of a C-D bond will generally proceed at a slower rate than the corresponding C-H bond cleavage.

In the context of this compound, the six deuterium atoms are typically located on the methyl groups. If a degradation pathway involves the abstraction of a hydrogen atom from one of these methyl groups, the rate of that specific degradation step would be expected to be slower for this compound compared to linalool. However, if the rate-determining step of a degradation pathway does not involve the cleavage of a C-D bond, then no significant KIE would be expected, and the stability of this compound would be very similar to that of linalool.

Therefore, while the general stability profile of this compound is expected to be similar to linalool, it is plausible that it may exhibit enhanced stability against specific degradation pathways that involve C-H bond cleavage at the deuterated positions. Experimental verification is required to confirm the extent of this potential stabilization.

Conclusion

This technical guide provides a thorough overview of the stability and recommended storage conditions for this compound, based on the available data for its non-deuterated analogue. To maintain the integrity of this compound, it is imperative to store it at refrigerated temperatures, protected from light and oxygen, in a tightly sealed container. While the deuteration at the methyl groups may confer a degree of enhanced stability against certain degradation pathways, researchers should remain mindful of the potential for degradation under thermal, acidic, and oxidative stress. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for designing and executing stability studies for this compound and other related deuterated standards.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Linalool, COA, Certificate of Analysis, 78-70-6, L 1458 [ottokemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Linalool | CAS 78-70-6 | LGC Standards [lgcstandards.com]

- 6. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencap… [ouci.dntb.gov.ua]

- 7. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Linalool-d6 for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of Linalool-d6. This deuterated analog of the naturally occurring monoterpene Linalool is a critical tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

For researchers looking to source this compound, a number of reputable commercial suppliers provide this stable isotope-labeled compound. The choice of supplier may depend on factors such as the required isotopic purity, chemical purity, and available quantities. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Chemical Purity (%) | Isotopic Enrichment (atom % D) | Available Unit Sizes |

| MedchemExpress | This compound | HY-N0368S2 | >98% (by GC) | Not specified | 1 mg |

| CDN Isotopes | (±)-Linalool-d3 (vinyl-d3) | D-6961 | ≥96% | 99 | 10 mg, 50 mg |

| Cayman Chemical | (±)-Linalool-d3 | 9004273 | ≥99% deuterated forms (d1-d3) | Not specified | Neat oil |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. Researchers are advised to request a lot-specific Certificate of Analysis for precise data.

Core Research Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the naturally occurring, unlabeled Linalool, thereby enabling accurate quantification in complex biological matrices.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Linalool in biological samples using this compound as an internal standard, adapted from established methodologies for terpene analysis.[1][2][3]

Quantification of Linalool in Biological Matrices using LC-MS/MS

This protocol outlines a method for the analysis of Linalool in human serum, which can be adapted for other biological samples.[1]

1. Sample Preparation:

-

To 100 µL of serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1.0 min: 40% B

-

1.0-2.0 min: Gradient to 95% B

-

2.0-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 40% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Linalool: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a Linalool standard).

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the this compound standard).

-

-

Data Analysis: The concentration of Linalool in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Linalool and a fixed concentration of this compound.

The following diagram illustrates the general workflow for this experimental protocol.

Signaling Pathways Investigated with Linalool

While this compound is primarily an analytical tool, its use is integral to studies investigating the biological effects of its non-deuterated counterpart. Research has shown that linalool modulates several key signaling pathways, particularly those involved in inflammation and neuroprotection. The ability to accurately measure linalool concentrations in these experimental systems is crucial for understanding its dose-dependent effects.

Anti-inflammatory Signaling

Linalool has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathways.[4][5]

-

NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory cytokines. Linalool has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[4][5]

-

Nrf2/HO-1 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Linalool can activate Nrf2, leading to the upregulation of antioxidant enzymes like HO-1, which helps to mitigate oxidative stress-induced inflammation.[4]

The following diagram illustrates the inhibitory effect of Linalool on the NF-κB signaling pathway.

This diagram depicts how an inflammatory stimulus like LPS activates the NF-κB pathway, leading to gene expression. Linalool can intervene by inhibiting the IKK complex, thus preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.

Neuroprotective Signaling

In the context of neurodegenerative diseases, such as Alzheimer's disease, linalool has been investigated for its neuroprotective properties.[6] Studies suggest that linalool's anti-inflammatory and antioxidant effects contribute to its neuroprotective capacity. The accurate measurement of linalool concentrations in brain tissue and cerebrospinal fluid, facilitated by the use of this compound, is essential for correlating its presence with observed neuroprotective outcomes.

The logical relationship for investigating the neuroprotective effects of linalool is outlined below.

This workflow highlights the central role of accurate quantification, using this compound, in establishing a clear link between the administered compound and its neuroprotective effects.

References

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

Methodological & Application

Application Notes and Protocols for the Use of Linalool-d6 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Linalool-d6 as an internal standard (IS) for the accurate quantification of linalool and other volatile terpenes in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to compensate for variations in sample preparation and instrument response.

Introduction to this compound as an Internal Standard

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, contributing significantly to their aroma. It is widely used in fragrances, flavorings, and is also investigated for its potential therapeutic properties. Accurate quantification of linalool is crucial in quality control, pharmacokinetic studies, and various research applications.

This compound is a deuterated analog of linalool, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for GC-MS analysis due to the following reasons:

-

Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical properties to native linalool, including polarity, boiling point, and chromatographic retention time. This ensures it behaves similarly during sample extraction, preparation, and GC separation.

-

Distinct Mass-to-Charge Ratio (m/z): The key difference lies in its increased molecular weight due to the deuterium atoms. This results in a distinct mass spectrum with a different m/z for its molecular ion and fragment ions compared to the unlabeled linalool. This mass difference allows for simultaneous detection and quantification without chromatographic interference.

-

Correction for Variability: By adding a known amount of this compound to samples and calibration standards, it serves as a reference to correct for any analyte loss during sample processing and inconsistencies in injection volume.

Experimental Protocols

While specific protocols often require optimization based on the matrix and instrumentation, the following provides a detailed methodology for the quantification of linalool using this compound as an internal standard. This protocol is synthesized from established methods for deuterated terpene analysis.

Materials and Reagents

-

Analytes: Linalool (≥98% purity)

-

Internal Standard: this compound (isotopic purity ≥98%)

-

Solvent: Hexane or Ethyl Acetate (GC grade)

-

Sample Matrix: e.g., essential oil, plant extract, plasma, etc.

-

Inert Vials: 2 mL amber glass vials with PTFE-lined caps

-

Micropipettes and Syringes

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of linalool and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and bring to volume with hexane.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the linalool primary stock solution with hexane to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Prepare a this compound internal standard working solution of 10 µg/mL by diluting its primary stock solution with hexane.

-

-

Calibration Curve Standards:

-

To each vial of the linalool working standard solutions, add a constant amount of the this compound working solution (e.g., 100 µL of 10 µg/mL IS to 900 µL of each calibration standard).

-

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are two examples:

A. Liquid Samples (e.g., Essential Oils):

-

Accurately dilute the essential oil sample with hexane to bring the expected linalool concentration within the calibration range.

-

To 900 µL of the diluted sample, add 100 µL of the 10 µg/mL this compound internal standard solution.

-

Vortex for 30 seconds.

B. Solid Samples (e.g., Plant Material):

-

Weigh a known amount of the homogenized plant material (e.g., 100 mg) into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., 1 mL of hexane) containing the internal standard (this compound at 1 µg/mL).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Linalool | 71 | 93 | 121 |

| This compound | 74 | 96 | 124 |

Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The provided values are hypothetical and should be confirmed by analyzing the this compound standard.

Data Analysis and Quantitative Data Summary

The concentration of linalool in the samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of the linalool standards.

Table 1: Representative Quantitative Data for Linalool Analysis using a Deuterated Internal Standard

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.05 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.15 µg/mL | [1] |

| Recovery | 95 - 105% | [1] |

| Intra-day Precision (%RSD) | < 5% | [1] |

| Inter-day Precision (%RSD) | < 10% | [1] |

Disclaimer: The data presented in this table is a summary of typical performance characteristics for GC-MS methods using deuterated internal standards for terpene analysis and may not be specific to this compound.

Visualizations

Experimental Workflow

Caption: General workflow for quantitative analysis using an internal standard.

Principle of Internal Standard Calibration

References

Application Note: Utilizing Linalool-d6 for Robust Pharmacokinetic Studies of Linalool

Audience: Researchers, scientists, and drug development professionals.

Introduction Linalool is a naturally occurring terpene alcohol found in over 200 species of plants and is a major component of essential oils from lavender and coriander.[1][2] It is widely used in fragrances, cosmetics, and as a flavoring agent.[2][3] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, anxiolytic, sedative, and antioxidant properties, making it a compound of interest for therapeutic applications.[4][5] To evaluate its potential as a drug candidate, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile through rigorous pharmacokinetic (PK) studies.

Accurate quantification of linalool in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry. Linalool-d6, a deuterated analog of linalool, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.

This document provides detailed protocols for the use of this compound in pharmacokinetic studies of linalool using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Quantification of Linalool in Human Serum/Plasma by LC-MS/MS

This protocol describes a sensitive and rapid method for quantifying linalool in human serum, adapted from validated methods.[6][7][8] this compound is used as the internal standard to ensure accuracy.

1. Materials and Reagents

-

Linalool (analytical standard)

-

This compound (internal standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Human serum/plasma (drug-free for calibration standards)

-

Micro-centrifuge tubes (1.5 mL)

-

LC vials

2. Preparation of Solutions

-

Linalool Stock Solution (1 mg/mL): Dissolve 10 mg of linalool in 10 mL of ACN.

-

This compound (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ACN.

-

Linalool Working Solutions: Prepare serial dilutions from the stock solution in ACN:Water (50:50) to create working standards for the calibration curve (e.g., 75, 100, 250, 500, 1000, 2500, and 5000 ng/mL).

-

IS Working Solution (1000 ng/mL): Dilute the IS stock solution in ACN.

3. Sample Preparation (Protein Precipitation) [8]

-

Pipette 100 µL of human serum (or calibration standard/QC sample) into a 1.5 mL micro-centrifuge tube.

-

Add 100 µL of the IS working solution (1000 ng/mL in ACN). This results in a final IS concentration of 500 ng/mL in the sample mixture.

-

Vortex the mixture for 5 minutes to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to an LC vial for analysis.

-

Store prepared samples at 4 °C prior to injection.[8]

4. LC-MS/MS Instrumentation and Conditions The following conditions are based on established methods and should be optimized for the specific instrument used.[7][9]

| Parameter | Condition |

| LC System | Waters Acquity UPLC I-class system or equivalent[9] |

| Column | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm)[7] |

| Column Temperature | 40 °C[7][9] |

| Sample Temperature | 10 °C[7][9] |

| Mobile Phase A | Water with 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |

| Flow Rate | 0.37 mL/min[7][9] |

| Gradient Elution | 0–1.6 min, 60% B to 78% B; 1.6–2.0 min, 78% B to 100% B; followed by a wash and re-equilibration period.[7] |

| Injection Volume | 2 µL[9] |

| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole or equivalent[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Capillary Voltage | 4.0 kV[9] |

| Source Temperature | 150 °C[9] |

| Desolvation Temperature | 300 °C[9] |

| Gas Flows | Desolvation: 800 L/h; Cone: 150 L/h[9] |

| Collision Gas | Argon[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |

5. MRM Transitions The quantification of linalool is based on the transition of the water-loss adduct ion [M+H-H₂O]⁺.[6][8] The transitions for this compound should be determined by infusing the standard, but a theoretical transition is proposed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Linalool | 137.1 | 95.1 | 39 | 10 | Corresponds to the [M+H-H₂O]⁺ adduct.[6][8] |

| This compound | 143.1 | 99.1 | (Optimize) | (Optimize) | Theoretical transition for a d6-labeled analogue losing D₂O. This must be empirically optimized by infusing the this compound standard into the mass spectrometer. |

Data Presentation

Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data for linalool from preclinical and clinical studies. These values provide a reference for expected outcomes in new studies.

Table 1: Pharmacokinetic Parameters of Linalool in Rats (Oral Gavage)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | tmax (min) | t1/2 (min) | AUC₀₋t (ng·min/mL) | Relative Bioavailability (%) | Reference |

| Linalool Suspension | 300 | 1915.45 | 40 | 44.72 | 76003.40 | 100 (Reference) | [10][11] |

| Linalool-loaded NLCs* | 300 | 2182.45 | 60 | 110.50 | 298948.46 | 393.34 | [10][11] |

*NLCs: Nanostructured Lipid Carriers

Table 2: Pharmacokinetic Parameters of Linalool in Humans vs. Rats (Oral Dose)

| Species | Dose | Cmax (ng/mL) | Notes | Reference |

| Human | 100 mg | 85 | Oral administration of linalool.[12] | [12] |

| Rat | ~75 mg (28.9 mg/kg) | 33 | Oral administration of linalool. Bioavailability appears slightly higher in humans compared to rats based on dose-normalized Cmax.[12] | [12] |

| Rat | 100 mg/kg (LEO**) | 77 | Oral administration of Lavender Essential Oil (LEO). Bioavailability of linalool was higher when administered as part of the total oil compared to linalool alone.[12] | [12] |

**LEO: Lavender Essential Oil

Visualizations

Experimental and Metabolic Workflows

The following diagrams illustrate the typical workflow for a pharmacokinetic study and the metabolic pathway of linalool.

Caption: Workflow for a typical pharmacokinetic study of linalool.

Caption: Simplified metabolic pathway of linalool in the liver.

References

- 1. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. essencejournal.com [essencejournal.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. tandfonline.com [tandfonline.com]

- 11. Preparation, characterization and pharmacokinetic studies of linalool-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Linalool in Human Serum Using Linalool-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linalool in human serum.[1][2] Linalool, a naturally occurring terpene alcohol found in many essential oils, is of significant interest for its potential anxiolytic and sedative effects.[1][2][3] This method employs a stable isotope-labeled internal standard (SIL-IS), Linalool-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol.[1] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for pharmacokinetic studies.[1][4] Detection is performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.[1][3] The method was validated for linearity, precision, accuracy, and stability.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: Linalool (≥97%), this compound (isotope purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Additives: Formic acid (LC-MS grade)

-

Matrix: Drug-free human serum

Preparation of Standards and Quality Controls

-

Stock Solutions (1.0 mg/mL):

-

Prepare individual stock solutions of Linalool and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Linalool stock solution with 50:50 acetonitrile/water to create calibration standards.

-

Prepare a working solution of this compound (Internal Standard, IS) at 1000 ng/mL in acetonitrile.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike drug-free human serum with the appropriate Linalool working solutions to achieve final concentrations for the calibration curve (e.g., 7.5–500 ng/mL).[4]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 20, 200, and 400 ng/mL).

-

Sample Preparation Protocol

-

Aliquot 100 µL of human serum (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (1000 ng/mL in acetonitrile). This results in a final IS concentration of 500 ng/mL in the processed sample.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to an LC vial for analysis.

-

Store prepared samples at 4°C until injection.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Table 1: LC-MS/MS System Parameters

| Parameter | Setting |

|---|---|

| LC System | Waters Acquity UPLC I-class or equivalent[1] |

| Column | Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm[1][4] |

| Column Temp. | 40°C[4] |

| Sample Temp. | 10°C[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[1][4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][4] |

| Flow Rate | 0.37 mL/min[4] |

| Injection Volume | 10 µL[4] |

| Gradient Elution | 0–1.6 min, 60% to 78% B; 1.6–2.0 min, 78% to 100% B[1][4] |

| MS System | Waters Xevo TQ-S or equivalent[1] |

| Ionization Mode | ESI Positive[1] |

| Capillary Voltage | 4.0 kV[4] |

| Source Temp. | 150°C[4] |

| Desolvation Temp. | 300°C[4] |

| Desolvation Gas | Nitrogen, 800 L/h[4] |

| Cone Gas Flow | 150 L/h[4] |

Data Presentation

Mass Spectrometry

Detection was performed in Multiple Reaction Monitoring (MRM) mode. The protonated precursor ion [M+H]⁺ for linalool loses water to form a characteristic fragment at m/z 137.1, which is further fragmented.[1] A similar fragmentation pattern is expected for this compound. The specific transitions must be optimized by infusing the individual compounds into the mass spectrometer.

Table 2: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Linalool | 137.1 | 95.1 | 39 | 10 |

| This compound (IS) | 143.1* | 101.1* | (Optimize) | (Optimize) |

Note: The m/z values for this compound are theoretical and based on the fragmentation pattern of linalool. These values must be experimentally confirmed and optimized during method development.

Method Validation Summary

The method is validated according to established bioanalytical guidelines. The following table summarizes the expected performance characteristics based on similar published methods.[1][4]

Table 3: Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity Range | 7.5 - 500 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[4] |

| Lower Limit of Quantification (LLOQ) | 7.5 ng/mL[4] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | Consistent and reproducible |

Workflow and Process Diagrams

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.

References

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Linalool-d6 in Metabolomics and Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool, a naturally occurring terpene alcohol found in many essential oils, is recognized for its aromatic properties and diverse biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects.[1][2] Understanding its metabolic fate and quantifying its presence in biological systems is crucial for drug development and various research applications. Linalool-d6, a deuterated stable isotope-labeled version of linalool, serves as an invaluable tool in metabolomics and metabolic flux analysis. Its chemical properties are nearly identical to those of endogenous linalool, but its increased mass allows for clear differentiation by mass spectrometry (MS). This distinction is fundamental for its use as an internal standard for accurate quantification and as a tracer to elucidate metabolic pathways.

Application 1: this compound as an Internal Standard for Accurate Quantification in Metabolomics

In metabolomics studies, precise and accurate quantification of metabolites is essential. This compound is an ideal internal standard for the quantification of linalool in complex biological matrices such as plasma, serum, and tissue extracts. By adding a known amount of this compound to a sample prior to extraction and analysis, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable quantitative data.

Experimental Workflow: Quantification of Linalool using this compound

References

Application of Linalool-d6 in Flavor and Fragrance Analysis: A Detailed Guide

Introduction

Linalool, a naturally occurring terpene alcohol, is a key component in the aroma profiles of a vast array of flowers and spices, making it a cornerstone of the flavor and fragrance industries. Accurate quantification of linalool is paramount for quality control, formulation development, and authenticity assessment of essential oils, perfumes, beverages, and food products. The use of a deuterated internal standard, such as Linalool-d6, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a highly accurate and precise method for this purpose. This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance analysis, targeted towards researchers, scientists, and professionals in drug development.

This compound, a stable isotope-labeled version of linalool, serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the unlabeled analyte. This ensures that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. The mass difference between linalool and this compound allows for their distinct detection and quantification by a mass spectrometer.

Core Principles and Applications

The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a definitive analytical technique for quantitative analysis. By adding a known amount of this compound to a sample, the concentration of native linalool can be determined by measuring the ratio of the mass spectrometric signals of the two compounds.

Key Applications Include:

-

Quality Control of Essential Oils: Ensuring the consistency and authenticity of essential oils like lavender, bergamot, and coriander oil.

-

Flavor Profiling of Beverages: Quantifying linalool in wines, juices, and other beverages to understand its contribution to the overall flavor profile.

-

Fragrance Formulation: Precisely measuring linalool content in perfumes, cosmetics, and other scented products to maintain desired scent characteristics.

-

Food Analysis: Determining linalool concentrations in food products where it is used as a flavoring agent.

-

Metabolic Studies: Tracing the metabolic fate of linalool in biological systems.

Experimental Protocols

This section outlines the detailed methodologies for the quantitative analysis of linalool using this compound as an internal standard by GC-MS.

Materials and Reagents

-

Analytes: Linalool standard

-

Internal Standard: this compound

-

Solvents: Hexane, Dichloromethane, Ethanol (all analytical grade or higher)

-

Samples: Essential oils, wine, perfume, etc.

Standard and Sample Preparation

2.1. Preparation of Stock Solutions

-

Linalool Stock Solution (1000 µg/mL): Accurately weigh 100 mg of linalool standard and dissolve it in 100 mL of hexane.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of hexane.

2.2. Preparation of Calibration Standards

Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine or a solvent mixture) with known concentrations of linalool and a constant concentration of the this compound internal standard.

Table 1: Example Calibration Standard Preparation

| Calibration Level | Volume of Linalool Stock (µL) | Volume of this compound Stock (µL) | Final Volume (mL) | Linalool Conc. (µg/L) | This compound Conc. (µg/L) |

| 1 | 5 | 50 | 10 | 50 | 500 |

| 2 | 10 | 50 | 10 | 100 | 500 |

| 3 | 25 | 50 | 10 | 250 | 500 |

| 4 | 50 | 50 | 10 | 500 | 500 |

| 5 | 100 | 50 | 10 | 1000 | 500 |

| 6 | 200 | 50 | 10 | 2000 | 500 |

2.3. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Essential Oils: Dilute the essential oil sample in hexane to bring the linalool concentration within the calibration range. Add a known amount of the this compound internal standard stock solution.

-

For Wine Samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analytes and remove matrix interferences.

-

To 10 mL of wine, add 50 µL of the this compound internal standard stock solution.

-

Perform extraction using a C18 SPE cartridge or by extracting with a suitable solvent like dichloromethane.

-

Elute or collect the organic phase and concentrate it under a gentle stream of nitrogen before GC-MS analysis.

-

GC-MS Analysis

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL (splitless mode) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

The choice of ions to monitor is critical for selectivity and sensitivity. Based on the fragmentation patterns of linalool and this compound:

Table 3: SIM Ions for Linalool and this compound Quantification

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Linalool | 71 | 93 | 121 |

| This compound | 74 | 96 | 124 |

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. It is essential to confirm the mass spectrum of the specific this compound standard being used.

Data Analysis and Quantification

-

Construct a Calibration Curve: Plot the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of linalool in the calibration standards.

-

Determine Linearity: Calculate the coefficient of determination (R²) for the calibration curve, which should be ≥ 0.99 for a linear relationship.

-

Quantify Linalool in Samples: Determine the peak area ratio of linalool to this compound in the unknown samples and use the calibration curve to calculate the concentration of linalool.

Visualizing the Workflow and Logic

To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for the quantification of linalool using this compound.

Application Notes and Protocols for the Quantification of Linalool using Isotope Dilution Assay with Linalool-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool is a naturally occurring terpene alcohol found in over 200 species of plants, including lavender and coriander.[1] It is a significant component of many essential oils and is widely used in fragrances, flavorings, and pharmaceutical preparations.[1][2] Accurate quantification of linalool is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides a detailed protocol for the quantification of linalool in various matrices using a stable isotope dilution assay (SIDA) with Linalool-d6 as the internal standard.[3] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity. Isotope dilution analysis is a highly accurate quantification method as the isotopically labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for losses during extraction and variations in instrument response.

Principle of Isotope Dilution Assay

The core principle of the isotope dilution assay is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "spiked" internal standard serves as a reference for the quantification of the endogenous, non-labeled analyte (linalool).

Because the chemical and physical properties of the analyte and the internal standard are nearly identical, they are affected similarly by extraction, derivatization, and chromatographic separation. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve.

Caption: Logical workflow of the isotope dilution assay for linalool quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of linalool.

Reagents and Materials

-

Linalool standard: (Purity ≥ 97%), Sigma-Aldrich or equivalent.

-

This compound: (Isotopic purity ≥ 98%), supplier of stable isotope-labeled compounds.

-

Solvents: Hexane (or other suitable solvent like methanol or acetone), HPLC or GC grade.[1][4]

-

Sample Matrix: Essential oil, herbal extract, plasma, or other relevant matrices.

-

Anhydrous Sodium Sulfate: For drying extracts.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer is recommended.[1]

-

Solid Phase Microextraction (SPME) system (optional): For headspace analysis of volatile compounds.[5]

Preparation of Standard Solutions

-

Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

This compound Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the linalool stock solution into a constant volume of the this compound working solution. A typical concentration range would be 0.1 to 10 µg/mL for linalool.[6]

Sample Preparation

The choice of sample preparation method depends on the matrix.

Method 1: Direct Dilution (for Essential Oils)

-

Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a known volume (e.g., 100 µL) of the this compound working solution (10 µg/mL).

-

Make up the volume to 10 mL with hexane.

-

Vortex for 1 minute to ensure thorough mixing.

-

Transfer an aliquot to a GC vial for analysis.

Method 2: Headspace Solid Phase Microextraction (HS-SPME) (for solid or liquid matrices) [5]

-

Place a known amount of the sample (e.g., 0.5 g) into a 20 mL headspace vial.[7]

-

Add a known amount of the this compound working solution.

-

Seal the vial with a Teflon-coated septum.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 5-20 minutes) to allow for equilibration of the headspace.[7]

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-60 minutes) to extract the volatile compounds.[7]

-

Desorb the fiber in the GC injector.

Method 3: Liquid-Liquid Extraction (for aqueous or biological samples) [8]

-

To 1 mL of the sample, add a known amount of the this compound working solution.

-

Add 2 mL of a suitable extraction solvent (e.g., hexane or diethyl ether).

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane for GC-MS analysis.

Caption: Step-by-step experimental workflow for linalool quantification.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument and application.

| Parameter | Recommended Setting |